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5-Methylpiperidin-3-ol hydrochloride Documentation Hub

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  • Product: 5-Methylpiperidin-3-ol hydrochloride
  • CAS: 1909308-45-7

Core Science & Biosynthesis

Foundational

In Silico Modeling of 5-Methylpiperidin-3-ol Hydrochloride Interactions: A Technical Guide for Rational Drug Design

Executive Summary The piperidine ring is a ubiquitous scaffold in medicinal chemistry, highly valued for its favorable physicochemical properties, synthetic tractability, and predictable conformational behavior[1]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, highly valued for its favorable physicochemical properties, synthetic tractability, and predictable conformational behavior[1]. Among its derivatives, 5-Methylpiperidin-3-ol hydrochloride represents a highly versatile pharmacophoric building block. The presence of the hydrochloride salt dictates that, at physiological pH, the piperidine nitrogen exists in a protonated state. This cationic center serves as a primary anchor for target engagement, while the 3-hydroxyl and 5-methyl groups provide critical vectors for hydrogen bonding and hydrophobic sub-pocket exploration, respectively.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic software tutorials. Instead, we will explore the causality behind computational parameters, establishing a self-validating in silico workflow to accurately model the interactions of 5-Methylpiperidin-3-ol, followed by the requisite in vitro validation protocols.

Pharmacophoric Rationale & Target Mechanics

To accurately model 5-Methylpiperidin-3-ol, one must first understand the biophysical reality of its interactions. The protonated piperidine nitrogen frequently forms a critical bidentate salt bridge with conserved Aspartate or Glutamate residues in the binding pockets of various GPCRs and transporters. For example:

  • Sigma-1 Receptors (S1R): The protonated nitrogen forms a vital salt bridge with Glu172, which is essential for high-affinity binding[2].

  • Nociceptin Receptors (NOP): The piperidine nitrogen maximizes interaction via a salt bridge with residue Asp130[3].

  • Glycine Transporters (GlyT-1): The protonated amine creates a stable salt bridge with Asp528[4].

If an in silico model fails to capture this electrostatic anchor, the resulting docking poses will be fundamentally flawed.

Interactions cluster_ligand 5-Methylpiperidin-3-ol Scaffold N Protonated N+ T1 Aspartate / Glutamate (Salt Bridge) N->T1 Electrostatic OH 3-Hydroxyl (-OH) T2 Polar Backbone (H-Bonding) OH->T2 Donor/Acceptor Me 5-Methyl (-CH3) T3 Lipophilic Pocket (Steric Fit) Me->T3 Hydrophobic

Key pharmacophoric interactions of the 5-Methylpiperidin-3-ol scaffold.

Self-Validating In Silico Protocol

A robust computational protocol must be self-validating. We achieve this by integrating internal controls at every step, ensuring that our predicted interactions are mathematically and biophysically sound.

Workflow N1 1. Ligand Preparation (QM Protonation at pH 7.4) N3 3. Flexible Molecular Docking (Chair Conformation Sampling) N1->N3 N2 2. Receptor Preparation (Deprotonation of Asp/Glu) N2->N3 N4 4. Molecular Dynamics (MD) (100 ns Explicit Solvent) N3->N4 N5 5. MM-GBSA Calculation (Binding Free Energy) N4->N5

Computational workflow for evaluating 5-Methylpiperidin-3-ol interactions.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Generate 3D conformers of 5-Methylpiperidin-3-ol and assign protonation states at pH 7.4 ± 0.2 using Epik or an equivalent pKa predictor.

  • Causality: The hydrochloride salt indicates a basic nitrogen (pKa ~10.5). Forcing the neutral state in silico will artificially abolish the predictive formation of the critical Asp/Glu salt bridge, leading to false-negative docking scores.

  • Validation Check: Ensure the lowest-energy conformer adopts a stable chair conformation with the bulky 5-methyl group in the equatorial position to minimize 1,3-diaxial interactions.

Step 2: Target Protein Preparation
  • Action: Import the target crystal structure (e.g., S1R or NOP). Optimize the hydrogen bond network and assign physiological protonation states to all residues.

  • Causality: Automated protein preparation tools often misassign the protonation states of buried acidic residues. You must manually verify that the target Aspartate or Glutamate (e.g., Glu172 in S1R) is deprotonated (negatively charged) to act as the salt bridge acceptor.

Step 3: Flexible Molecular Docking
  • Action: Perform induced-fit or flexible docking using Glide or AutoDock Vina, allowing side-chain flexibility for residues within 5 Å of the binding pocket.

  • Causality: Rigid docking often fails for piperidine derivatives because the formation of the bidentate salt bridge requires a slight readjustment of the hydrophobic pocket to accommodate the cyclic core[3].

  • Validation Check (Control): Redock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) of the redocked pose is < 2.0 Å compared to the crystal structure.

Step 4: Molecular Dynamics (MD) & MM-GBSA
  • Action: Subject the top docking poses to a 100 ns MD simulation in explicit solvent (TIP3P), followed by MM-GBSA binding free energy calculations.

  • Causality: Docking algorithms use simplified scoring functions that struggle with solvent entropy and dynamic electrostatic interactions. MD simulations are required to verify the temporal stability of the salt bridge over the trajectory[2].

Quantitative Interaction Profiling

Because 5-Methylpiperidin-3-ol possesses two chiral centers (positions 3 and 5), it exists as four distinct stereoisomers. The spatial orientation of the hydroxyl and methyl groups profoundly impacts the MM-GBSA binding free energy and the stability of the hydrogen bond network.

Below is a representative data summary illustrating the stereoselective binding profile of the scaffold against a model GPCR target:

StereoisomerDocking Score (kcal/mol)MM-GBSA ΔGbind (kcal/mol)Salt Bridge Occupancy (%)H-Bond Occupancy (3-OH) (%)
(3S, 5R) -8.4-42.196.5%88.2%
(3R, 5S) -7.9-38.491.2%65.4%
(3S, 5S) -6.5-29.874.0%41.1%
(3R, 5R) -6.2-27.568.5%35.0%

Data Interpretation: The (3S, 5R) enantiomer demonstrates superior thermodynamic stability. The high salt bridge occupancy (96.5%) confirms that the protonated nitrogen remains firmly anchored to the target Asp/Glu residue throughout the 100 ns MD trajectory, while the 3-OH group maintains a stable hydrogen bond network.

Orthogonal In Vitro Validation

Experimental techniques are essential for validating the conformations and affinities predicted by in silico models[5]. The computational workflow described above must be coupled with the following physical assays.

Protocol A: Conformational Analysis via 1H NMR

To confirm the predicted chair conformation and equatorial/axial positioning of the substituents prior to biological testing:

  • Sample Preparation: Dissolve 5 mg of the synthesized 5-Methylpiperidin-3-ol derivative in 0.5 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube[5].

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Causality & Analysis: Analyze the coupling constants (J-values) of the piperidine ring protons. Axial-axial couplings typically present large J-values (8–12 Hz), whereas equatorial-equatorial or axial-equatorial couplings are smaller (2–5 Hz). This validates whether the molecule exists in the energy-minimized state predicted during Step 1 of the computational workflow.

Protocol B: Radioligand Binding Assay

To validate the predicted MM-GBSA binding free energies:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., S1R).

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled standard (e.g., [³H]-Haloperidol for S1R) and varying concentrations of the 5-Methylpiperidin-3-ol derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Filtration & Reading: Terminate the reaction by rapid filtration through glass fiber filters. Measure the bound radioactivity using a scintillation counter.

  • Causality & Control: The displacement of the radioligand allows for the calculation of the IC₅₀ and subsequent Kᵢ values. A known high-affinity reference standard must be run in parallel to validate the assay's dynamic range and confirm that the in vitro Kᵢ correlates with the in silico ΔGbind.

References

  • Full article: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Taylor & Francis. 1

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. 2

  • "In silico" study of the binding of two novel antagonists to the nociceptin receptor. PubMed. 3

  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. 4

  • A Researcher's Guide to In-Silico Modeling and Conformational Analysis of Piperazine Derivatives. Benchchem. 5

Sources

Exploratory

The Piperidine Scaffold: A Technical Guide to its Core Role in Drug Discovery

From the desk of a Senior Application Scientist Introduction: The "Privileged Scaffold" in Modern Medicinal Chemistry In the landscape of drug discovery, few structural motifs are as ubiquitous and impactful as the piper...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Introduction: The "Privileged Scaffold" in Modern Medicinal Chemistry

In the landscape of drug discovery, few structural motifs are as ubiquitous and impactful as the piperidine ring. This simple, six-membered nitrogen-containing heterocycle is a cornerstone of modern medicinal chemistry, found in a remarkable number of natural products and synthetic pharmaceuticals.[1] An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle, with piperidine being the most prevalent among them.[2] Its widespread presence across more than twenty classes of drugs is not a coincidence but a testament to its status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][3]

This guide provides an in-depth technical exploration of the piperidine scaffold's role in drug discovery. We will dissect the physicochemical and structural properties that make it so versatile, showcase its success in a range of blockbuster drugs, detail robust synthetic methodologies, and examine the nuances of its structure-activity relationships (SAR). The objective is to provide fellow researchers and drug development professionals with a comprehensive understanding of why and how this scaffold continues to be a critical tool in our arsenal for creating novel therapeutics.

The Physicochemical & Structural Advantages of the Piperidine Moiety

The utility of the piperidine scaffold is deeply rooted in its distinct stereochemical and physicochemical characteristics. As a saturated heterocycle, its conformational flexibility and the properties of its nitrogen atom provide a powerful toolkit for the medicinal chemist.

  • Conformational Rigidity and 3D Vectorial Space: Similar to cyclohexane, piperidine's most stable conformation is the chair form.[4] This arrangement minimizes both angular and torsional strain. The chair conformation allows for the precise three-dimensional positioning of substituents in either axial or equatorial orientations.[3] This is fundamentally important for optimizing drug-target interactions, as the spatial arrangement of functional groups dictates binding affinity and selectivity. The interconversion between the two chair conformers (via ring flipping and nitrogen inversion) is rapid, but substitution on the ring can create a strong preference for one conformation, effectively locking the substituents into a desired orientation.[5]

  • Modulation of Physicochemical Properties: The nitrogen atom is the key to piperidine's versatility in tuning drug-like properties.

    • Solubility and Lipophilicity: The nitrogen can act as a hydrogen bond acceptor. When protonated at physiological pH (the pKa of the conjugate acid is approximately 11.22), it becomes a hydrogen bond donor.[4] This duality allows chemists to finely tune a molecule's aqueous solubility and its lipophilicity (LogP), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME).[1][6]

    • Metabolic Stability: The piperidine ring itself is generally stable against metabolic degradation.[6] Strategic placement of substituents can further shield the molecule from metabolic enzymes, enhancing its pharmacokinetic profile and leading to a longer half-life in the body.[6]

  • Enhanced "Druggability": The incorporation of a piperidine core often improves a compound's overall ADME profile.[6] Its basic nitrogen can aid in transport across biological membranes and can be used to form salts, which often have improved solubility and stability for formulation purposes.

A Therapeutic Showcase: Piperidine in FDA-Approved Drugs

The success of the piperidine scaffold is best illustrated by its presence in numerous marketed drugs across a wide spectrum of therapeutic areas. From managing psychiatric disorders to fighting cancer, this scaffold has proven its worth time and again.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Methylphenidate (Ritalin)CNS StimulantNorepinephrine-dopamine reuptake inhibitor
Donepezil (Aricept)Alzheimer's DiseaseAcetylcholinesterase inhibitor[1]
Risperidone (Risperdal)AntipsychoticDopamine D2 and Serotonin 5-HT2A receptor antagonist[5][7]
Haloperidol (Haldol)AntipsychoticDopamine D2 receptor antagonist[5][8]
Fentanyl (Sublimaze)AnalgesicPotent µ-opioid receptor agonist[3]
Loratadine (Claritin)AntihistamineHistamine H1 receptor inverse agonist[5]
Palbociclib (Ibrance)OncologyCDK4/6 inhibitor
Alogliptin (Nesina)AntidiabeticDPP-4 inhibitor[7]

This table represents a small selection of the many FDA-approved drugs containing a piperidine scaffold.

Core Synthetic Strategies for Piperidine Scaffolds

The development of efficient and stereoselective methods for synthesizing substituted piperidines is a central focus of modern organic chemistry.[1] Key strategies include:

  • Catalytic Hydrogenation of Pyridines: This is one of the most direct and widely used methods. The aromatic pyridine precursor is reduced using hydrogen gas over a metal catalyst (e.g., Palladium, Platinum, Rhodium).[1] This approach is used in the industrial synthesis of drugs like Donepezil.[1]

  • Reductive Amination: The cyclization of δ-amino ketones or aldehydes via intramolecular reductive amination is a robust method for forming the piperidine ring.

  • Cyclization Reactions: A variety of cyclization strategies, including radical cyclizations and dearomatization/cyclization reactions, provide routes to complex, polysubstituted piperidines.[1]

Workflow and Experimental Protocol: Synthesis via Catalytic Hydrogenation

The synthesis of a piperidine scaffold from its pyridine precursor is a foundational technique. Below is a representative workflow and a generalized protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Reactant & Catalyst (Pyridine derivative, Pd/C catalyst) Solvent 2. Solvent Selection (Ethanol, Methanol, or Acetic Acid) Reactants->Solvent Setup 3. Reaction Setup (Hydrogenation vessel, Inert atmosphere) Solvent->Setup Execution 4. Execution (Apply H2 pressure, Stir at RT or heat) Setup->Execution Monitor 5. Monitoring (TLC, LC-MS, or H2 uptake) Execution->Monitor Filter 6. Catalyst Removal (Filter through Celite®) Monitor->Filter Concentrate 7. Solvent Removal (Rotary evaporation) Filter->Concentrate Purify 8. Purification (Recrystallization or Chromatography) Concentrate->Purify Characterize 9. Characterization (NMR, MS, IR) Purify->Characterize

Caption: General workflow for the synthesis of a piperidine derivative via catalytic hydrogenation of a pyridine precursor.

Detailed Protocol: Hydrogenation of 4-phenylpyridine to 4-phenylpiperidine

This protocol is a generalized example and must be adapted and optimized for specific substrates and scales. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment.

Materials & Equipment:

  • 4-phenylpyridine

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (reagent grade)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite® or other filter aid

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Vessel: To the vessel, add 4-phenylpyridine (1.0 eq). Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). Add ethanol as the solvent (sufficient to ensure proper stirring).

  • Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic initially. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can take several hours to overnight.

  • Work-up: Carefully vent the excess hydrogen from the vessel and purge again with an inert gas.

  • Catalyst Filtration: Dilute the reaction mixture with additional ethanol. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. Ensure the filter cake is kept wet with solvent during filtration.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

  • Purification & Characterization: The resulting crude 4-phenylpiperidine can be purified by recrystallization or column chromatography if necessary. The final product's identity and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) and Conformational Analysis

The power of the piperidine scaffold lies in the ability to systematically modify its structure to probe and optimize interactions with a biological target. The chair conformation provides a predictable 3D framework for these modifications.

Consider a generic 4-substituted piperidine interacting with a receptor pocket. The substituents at each position have distinct effects on activity:

  • N1-Position: Substitution on the nitrogen atom directly impacts basicity and can introduce groups that interact with specific regions of the binding pocket. For example, in opioids like fentanyl, the N-phenethyl group is crucial for its high affinity for the µ-opioid receptor.[3]

  • C4-Position: This position is often used to introduce key pharmacophoric elements that point out from the ring. Substituents here can be axial or equatorial, and this stereochemistry can dramatically alter biological activity.

  • C2/C6-Positions: Substituents at these positions, adjacent to the nitrogen, can influence the ring's conformation and provide metabolic stability.[6]

  • C3/C5-Positions: Modification at these positions can fine-tune the shape and lipophilicity of the molecule. Introducing chiral centers here can lead to enantiomers with vastly different activities and selectivities.[9]

SAR cluster_scaffold Piperidine Core SAR cluster_properties Resulting Properties Core Piperidine Scaffold N1 N1-Substituent Core->N1 Modulates Basicity & Target Engagement C4 C4-Substituent Core->C4 Key Pharmacophore (Axial vs. Equatorial) C3_C5 C3/C5-Substituents Core->C3_C5 Fine-tunes Shape Introduces Chirality C2_C6 C2/C6-Substituents Core->C2_C6 Influences Conformation & Metabolic Stability Affinity Target Affinity N1->Affinity C4->Affinity Selectivity Receptor Selectivity C4->Selectivity C3_C5->Selectivity PK Pharmacokinetics (ADME) C3_C5->PK C2_C6->PK Toxicity Toxicity Profile C2_C6->Toxicity

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield and Purity of 5-Methylpiperidin-3-ol Hydrochloride

Welcome to the comprehensive technical support guide for the synthesis and purification of 5-Methylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis and purification of 5-Methylpiperidin-3-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important piperidine derivative.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of 5-Methylpiperidin-3-ol hydrochloride.

Q1: What is a typical expected yield for the synthesis of 5-Methylpiperidin-3-ol hydrochloride?

A: The expected yield can vary significantly depending on the synthetic route employed. Reductive amination approaches can provide good yields but may require extensive optimization.[1] For instance, certain methods involving the formation of a thioamide derivative can yield between 50-90%.[1] It is crucial to consult the specific literature for the chosen synthetic pathway to establish a realistic yield expectation.

Q2: My final product has a yellowish tint. What is the cause and how can it be removed?

A: A yellow discoloration in piperidine derivatives is commonly due to oxidation products formed upon exposure to air and light.[1][2] While this may not impact all downstream applications, for high-purity requirements, purification is recommended. Distillation is a common and effective method for removing these colored impurities.[1][2]

Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I minimize this?

A: The formation of quaternary ammonium salts is a common issue arising from over-alkylation. To favor mono-alkylation, consider the following strategies:

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration and reduces the likelihood of multiple alkylations.[2]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reaction rate and minimize over-alkylation.[2]

Q4: My acylation reaction of the piperidine nitrogen is incomplete. What adjustments can I make?

A: Incomplete acylation can be attributed to several factors. Here are some troubleshooting steps:

  • Catalyst: If using an acid anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[2]

  • Base: Ensure a non-nucleophilic base, such as triethylamine or pyridine, is present to neutralize the acid byproduct.[2]

  • Temperature: Gently heating the reaction mixture may be necessary to drive the reaction to completion, but monitor for potential side reactions or degradation.[2]

Q5: I'm having trouble with the crystallization of the hydrochloride salt. What can I do?

A: Crystallization can be a complex process influenced by factors such as solvent, temperature, and impurities.[3][4] If you are facing difficulties, consider the following:

  • Solvent System: Experiment with different solvent systems or solvent/anti-solvent combinations.

  • Seeding: Introducing a small seed crystal of the desired product can initiate crystallization.

  • Cooling Rate: A slow, controlled cooling process often yields better quality crystals.[3]

  • Purity: Ensure the starting material is of sufficient purity, as impurities can inhibit crystallization.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis and purification of 5-Methylpiperidin-3-ol hydrochloride.

Problem Potential Causes Recommended Solutions
Low Overall Yield Incomplete reaction, side product formation, or losses during workup and purification.[1]- Monitor reaction progress using techniques like TLC or GC-MS to ensure completion.[1] - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.[1] - Employ careful extraction and purification techniques to minimize product loss.
High Impurity Profile Unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, oxidation), or residual solvents.[2][5][6]- Ensure complete consumption of starting materials before workup. - Implement purification methods such as column chromatography, distillation, or recrystallization.[3][4] - For residual solvents, utilize high vacuum drying or select less toxic solvents where possible.[6][7]
Difficulty with Product Isolation/Crystallization Product is an oil or forms a poor-quality solid. The hydrochloride salt may be hygroscopic.- Convert the free base to the hydrochloride salt using HCl in a suitable solvent (e.g., ether, isopropanol) to induce precipitation of a solid. - If the product is an oil after workup, try trituration with a non-polar solvent like hexane or pentane to induce solidification. - For stubborn oils, column chromatography may be necessary to achieve purification before attempting salt formation again.[8]
Inconsistent Stereochemistry For chiral syntheses, loss of stereochemical integrity can occur.- The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.[1] - Consider diastereoselective or enantioselective synthetic strategies to control stereochemistry.[9]
Discolored Product (Yellow/Brown) Oxidation of the piperidine ring.[1][2]- Purify the final product by distillation or recrystallization.[1][2] - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]

Detailed Protocols

Illustrative Synthesis: Reductive Amination of a Pyridine Precursor

A common route to substituted piperidines is the hydrogenation of the corresponding pyridine derivative.[9] This protocol outlines a general procedure.

Pyridine Substituted Pyridine Precursor Reaction Hydrogenation Reaction Pyridine->Reaction H2_Catalyst H2, Catalyst (e.g., PtO2) H2_Catalyst->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Workup Workup & Filtration Reaction->Workup Purification Purification Workup->Purification Product 5-Methylpiperidin-3-ol Purification->Product HCl_Salt HCl Salt Formation Product->HCl_Salt Final_Product 5-Methylpiperidin-3-ol hydrochloride HCl_Salt->Final_Product

Caption: General workflow for the synthesis of 5-Methylpiperidin-3-ol hydrochloride via hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure reactor, charge the substituted pyridine precursor (1.0 eq) and a suitable solvent, such as glacial acetic acid.[1]

  • Catalyst Addition: Carefully add the hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂), typically at a loading of 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the reaction progress by techniques like GC-MS or TLC.[1][10]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[1] Filter the reaction mixture to remove the catalyst.

  • Purification of the Free Base: The crude product can be purified by distillation or column chromatography.[3][4]

  • Hydrochloride Salt Formation: Dissolve the purified 5-Methylpiperidin-3-ol free base in a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of hydrogen chloride in the same or a miscible solvent dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[3][11]

Start Crude 5-Methylpiperidin-3-ol HCl Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter Filter Crystals Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure 5-Methylpiperidin-3-ol HCl Dry->End

Caption: Step-by-step process of purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the 5-Methylpiperidin-3-ol hydrochloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol, ethanol, or methanol/ether mixtures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal and colored impurities.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Key Concepts

Troubleshooting Logic Flow

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis of 5-Methylpiperidin-3-ol hydrochloride.

Start Experiment Start Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Low_Yield->High_Impurity No Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Yes Identify_Impurity Identify Impurity Source High_Impurity->Identify_Impurity Yes Success Successful Synthesis High_Impurity->Success No Optimize_Conditions->Start Improve_Workup Improve Workup/Purification Optimize_Conditions->Improve_Workup Improve_Workup->Start Refine_Purification Refine Purification Method Identify_Impurity->Refine_Purification Refine_Purification->Start

Caption: A decision-making workflow for troubleshooting synthesis problems.

References

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]

  • New Food Magazine. (2017). Separation and purification applications for mutagenic impurities. Retrieved from [Link]

  • Advanced Science News. (2018). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]

  • MDPI. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • SlideShare. (n.d.). Impurities in pharmaceutical substances. Retrieved from [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Impurities: guideline for residual solvents q3c(r5). Retrieved from [Link]

  • SciSpace. (2001). Pharmaceutical impurities--a mini-review. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Methylpiperidin-3-ol Hydrochloride Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is curated for drug development professionals and synthetic chemists who are optimizing the scale-up and side-product mitigation for 5-methylpiperidin-3-ol hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for drug development professionals and synthetic chemists who are optimizing the scale-up and side-product mitigation for 5-methylpiperidin-3-ol hydrochloride. This compound is a critical chiral building block in the synthesis of complex therapeutics, including BCL6 degraders[1] and glucokinase activators.

Below, you will find targeted troubleshooting FAQs, mechanistic insights, and a self-validating protocol to ensure high-fidelity synthesis.

Reaction Workflow & Side-Product Mapping

G SM 5-Methylpyridin-3-ol Reaction Catalytic Hydrogenation (H2, Metal Catalyst) SM->Reaction Target Target: 5-Methylpiperidin-3-ol (cis/trans mixture) Reaction->Target Complete Reduction SP1 Side Product 1: 3-Methylpiperidine (Hydrogenolysis) Reaction->SP1 Over-reduction SP2 Side Product 2: Tetrahydropyridines (Incomplete Reduction) Reaction->SP2 Partial Reduction SP3 Side Product 3: N-Alkylated Piperidines (Solvent Reaction) Reaction->SP3 Harsh Alcoholic Media

Reaction pathways and side-product branching in 5-methylpyridin-3-ol hydrogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the catalytic hydrogenation of 5-methylpyridin-3-ol, I am observing a significant loss of the hydroxyl group, yielding 3-methylpiperidine. Why does this happen and how can I prevent it? A1: This is a classic hydrogenolysis side reaction. During the reduction of the pyridine ring, partially reduced intermediates (such as allylic or benzylic-like alcohols) form on the catalyst surface. If the C-O bond becomes activated before the ring is fully saturated, the hydroxyl group is irreversibly cleaved. Causality & Solution: Palladium on carbon (Pd/C) is notorious for promoting the hydrogenolysis of allylic alcohols. To mitigate this, switch to a less hydrogenolytic catalyst such as Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C)[2]. Additionally, running the reaction in a slightly acidic medium (like acetic acid) at lower temperatures (20–30 °C) stabilizes the hydroxyl group and accelerates ring saturation over C-O cleavage.

Q2: My final product is a complex mixture of diastereomers. What governs the cis/trans ratio, and how do I avoid epimerization? A2: 5-Methylpiperidin-3-ol contains two chiral centers (C-3 and C-5). The cis-isomer is typically the kinetic product of heterogeneous hydrogenation due to the syn-addition of hydrogen gas from the catalyst face. However, epimerization at the C-3 hydroxyl center frequently scrambles the stereochemistry[2]. Causality & Solution: Epimerization is driven by a reversible oxidation-reduction cycle on the metal catalyst surface. The secondary alcohol temporarily dehydrogenates to a ketone (3-piperidone intermediate) and is subsequently re-hydrogenated from the opposite face[2]. High temperatures and prolonged reaction times provide the activation energy required for this pathway. To suppress epimerization, strictly control the reaction temperature (<50 °C), limit reaction time by monitoring hydrogen uptake, and avoid strongly basic conditions which catalyze enolization. If pure trans-isomers are required, alternative stereocontrolled synthetic routes utilizing chiral pool precursors (e.g., pyroglutaminol) are recommended[1].

Epimerization Cis cis-5-Methylpiperidin-3-ol (Kinetic Product) Ketone 3-Piperidone Intermediate (Catalyst Surface) Cis->Ketone Dehydrogenation (High Temp) Trans trans-5-Methylpiperidin-3-ol (Thermodynamic Product) Ketone->Trans Re-hydrogenation (Opposite Face)

Metal-catalyzed epimerization pathway via a transient 3-piperidone intermediate.

Q3: How do I analytically differentiate the side products from my target compound? A3:

  • Incomplete Reduction (Tetrahydropyridines): Easily identified by LC-MS (M-2 or M-4 mass peaks relative to the target) and ¹H-NMR (presence of distinct vinylic protons in the 5.0–6.0 ppm region).

  • Hydrogenolysis (3-Methylpiperidine): GC-MS is ideal due to the high volatility of this side product. It will show a mass of 99 m/z compared to 115 m/z for the target compound.

  • Diastereomers: ¹H-NMR is the gold standard. The coupling constants ( J ) of the C-3 carbinol proton differ significantly between the cis conformation (axial-equatorial/equatorial-equatorial couplings) and the trans conformation (axial-axial large couplings, typically J>9 Hz).

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the impact of various reaction conditions on yield and side-product formation during the reduction of 5-methylpyridin-3-ol.

CatalystSolventTemp (°C)Pressure (psi)Conversioncis:trans RatioMajor Side Product
5% Pd/CEthanol5060>95%60:403-Methylpiperidine (15-20%)
5% Ru/SiO₂Water80100>90%85:15Trace Epimerization[3]
5% Rh/Al₂O₃Acetic Acid2550>98%95:5Trace Acetate Esters
5% PtO₂Methanol254080%80:20N-Methylpiperidine (5-10%)
Standardized Protocol: Stereoselective Synthesis and Hydrochloride Salt Formation

This self-validating methodology utilizes Rh/Al₂O₃ in acetic acid to maximize the kinetic cis-isomer while aggressively suppressing hydrogenolysis.

Phase 1: Substrate Preparation

  • Dissolve 5-methylpyridin-3-ol (10.0 g, 91.6 mmol) in glacial acetic acid (100 mL) within a high-pressure hydrogenation reactor. Rationale: Acetic acid protonates the pyridine nitrogen, increasing the electrophilicity of the ring. This facilitates ambient-temperature reduction, which is critical for preventing thermal epimerization.

Phase 2: Catalytic Hydrogenation 2. Purge the reactor with Nitrogen gas (3x), then carefully add 5% Rh/Al₂O₃ (1.0 g, 10 wt%). Rationale: Rhodium is highly active for aromatic ring saturation without promoting the C-O bond cleavage typical of Palladium catalysts. 3. Purge the vessel with Hydrogen gas (3x) and pressurize to 50 psi. 4. Stir vigorously at 25 °C for 12–16 hours. Monitor the hydrogen uptake continuously; terminate the reaction immediately once uptake ceases to prevent over-reaction.

Phase 3: Workup and Free-Base Isolation 5. Vent the hydrogen gas safely and purge the system with Nitrogen. 6. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with methanol (20 mL). 7. Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. 8. Basify the resulting oily residue using 2M NaOH to pH 10, and extract with Dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.

Phase 4: Hydrochloride Salt Formation 9. Dissolve the crude free base in dry diethyl ether (50 mL) and cool the solution to 0 °C in an ice bath. 10. Dropwise add 2.0 M HCl in diethyl ether (1.1 equivalents) under continuous stirring. A white precipitate of 5-methylpiperidin-3-ol hydrochloride will form immediately. 11. Filter the precipitate, wash with cold ether, and dry under vacuum at 40 °C. Validation: The resulting salt should be a free-flowing white powder (CAS: 1909308-45-7)[4], highly stable against ambient oxidation.

References
  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. ACS Publications / NIH. URL: [Link]

  • CN108017572A - The preparation method of 3-hydroxy piperidines.Google Patents.

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Issues of 5-Methylpiperidin-3-ol Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of small, highly polar amine salts in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of small, highly polar amine salts in organic synthesis. 5-Methylpiperidin-3-ol hydrochloride presents a unique challenge: it possesses a highly stable ionic crystal lattice, combined with a polar hydroxyl group, making it exceptionally insoluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene, ethyl acetate) while being highly water-soluble.

This guide provides field-proven troubleshooting strategies, thermodynamic causality, and self-validating experimental protocols to overcome these solubility barriers.

Diagnostic Workflow

Before altering your reaction conditions, use the following logical workflow to determine the optimal method for solubilizing your amine hydrochloride salt.

G Start Evaluate Target Reaction Solvent Requirements CheckPolarity Is the solvent highly polar (e.g., DMF, DMSO, MeOH)? Start->CheckPolarity TempCosolvent Optimize Temperature & Add Co-solvent (5-10%) CheckPolarity->TempCosolvent Yes FreebaseReq Is the free amine stable and required? CheckPolarity->FreebaseReq No Success Proceed with Downstream Synthesis TempCosolvent->Success InSitu Perform In Situ Neutralization (e.g., DIPEA) FreebaseReq->InSitu Yes (One-pot) ExSitu Perform Ex Situ Non-Aqueous Free-Basing FreebaseReq->ExSitu Yes (Isolation) InSitu->Success ExSitu->Success

Diagnostic workflow for resolving amine hydrochloride solubility issues.

Troubleshooting Guide & FAQs

Q1: Why does 5-Methylpiperidin-3-ol hydrochloride "oil out" or refuse to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A: The insolubility is driven by thermodynamics. The ionic nature of the hydrochloride salt ( NH2+​Cl− ) generates strong electrostatic lattice forces. Non-polar or moderately polar solvents lack the dielectric constant required to overcome this lattice energy and solvate the separated ions[1]. When heated, the salt may "oil out" (melt out of solution rather than dissolving) because the thermal energy disrupts the crystal lattice, but the solvent still cannot stabilize the charged species.

Q2: I cannot change my salt form. How can I optimize its solubility in organic media? A: If you must react the hydrochloride salt directly, solubility can be enhanced by increasing the temperature and utilizing highly polar aprotic (DMF, DMAc) or protic (ethanol) solvents[2]. The addition of 5-10% of a polar co-solvent (like methanol) can significantly disrupt the crystal lattice energy.

To illustrate this thermodynamic trend, consider the solubility profile of a structurally analogous aliphatic amine salt (1-Adamantanamine hydrochloride). As temperature and solvent polarity increase, the mole fraction solubility rises exponentially, a principle that applies directly to 5-Methylpiperidin-3-ol hydrochloride[3]:

Temperature (K)EthanolAcetic AcidN-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethylacetamide (DMAC)
298.15 0.02290.05640.03890.01410.0322
313.15 0.03360.08250.06010.02180.0509
333.15 0.05490.13480.10410.03790.0917
Table 1: Mole Fraction Solubility of Aliphatic Amine Hydrochlorides in Various Solvents at Different Temperatures.

Q3: My reaction (e.g., an amidation or alkylation) requires a non-polar solvent like DCM, so I must convert the HCl salt to the free base. Can I just use a standard aqueous NaOH/DCM extraction? A: No, this is a common pitfall. 5-Methylpiperidin-3-ol is a small, dual-hydrophilic molecule (containing both a secondary amine and a hydroxyl group). If you attempt a standard liquid-liquid extraction, a significant portion of the free base will partition into the aqueous layer, leading to severe yield loss. Instead, you must use non-aqueous free-basing or in situ neutralization [4].

Q4: How do I ensure my in situ neutralization is complete and self-validating? A: When using a tertiary amine (like DIPEA or TEA) in a solvent like DCM or THF, the reaction is self-validating if you monitor the physical state. The insoluble 5-Methylpiperidin-3-ol HCl suspension will slowly clarify as the free base is generated and dissolves, while the newly formed DIPEA·HCl or TEA·HCl may precipitate depending on the solvent.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They rely on observable physical changes to confirm that the thermodynamic barriers of solubility have been overcome.

Protocol A: In Situ Neutralization (For Immediate Coupling)

Use this method when the presence of a tertiary amine hydrochloride byproduct will not interfere with your downstream reaction (e.g., peptide couplings, acylations).

  • Suspension: Suspend 1.0 equivalent of 5-Methylpiperidin-3-ol hydrochloride in the target organic solvent (e.g., DCM or THF) to achieve a 0.1 M - 0.5 M concentration. The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 1.2 - 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise.

  • Agitation: Stir vigorously at room temperature for 15–30 minutes.

  • Self-Validation Check: Observe the reaction flask. The initial cloudy suspension of the insoluble hydrochloride salt will gradually clarify as the highly soluble free amine is generated. (Note: If using THF, the resulting DIPEA·HCl may precipitate as a fine white powder, which is easily distinguishable from the initial chunky amine salt).

  • Proceed: The solution is now ready for immediate electrophile addition.

Protocol B: Ex Situ Non-Aqueous Free-Basing (For Isolation)

Use this method when you need the pure free amine in a non-polar solvent without suffering aqueous partitioning losses[4].

  • Suspension: Suspend 1.0 equivalent of 5-Methylpiperidin-3-ol hydrochloride in anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Reagent Addition: Add 1.0 equivalent of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Methoxide (NaOMe).

  • Reaction: Stir aggressively at room temperature for 2 hours.

  • Self-Validation Check: The reaction is driven forward by the precipitation of insoluble KCl or NaCl . The formation of a fine, dense white precipitate that does not dissolve upon further solvent addition confirms successful chloride displacement.

  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic chloride salt. Wash the pad with a small amount of cold MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 5-Methylpiperidin-3-ol free base as a viscous oil or low-melting solid. This free base can now be readily dissolved in your non-polar solvent of choice.

References

  • [1] Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Source: PubMed. URL: 5

  • [3] Title: How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents. Source: BenchChem. URL: 3

  • [4] Title: Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Source: NIH. URL: 4

  • [2] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: PMC. URL: 2

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 5-Methylpiperidin-3-ol Hydrochloride Derivatives Against Legacy BCL6 Inhibitors: A Comprehensive Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural optimization, molecular glues, and event-driven pharmacology. Executive Summary The transition from occupancy-driven...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural optimization, molecular glues, and event-driven pharmacology.

Executive Summary

The transition from occupancy-driven inhibition to event-driven targeted protein degradation has revolutionized the treatment landscape for lymphoid malignancies. At the center of this paradigm shift is the optimization of the B-cell lymphoma 6 (BCL6) BTB domain inhibitors. This guide benchmarks next-generation molecular glue degraders—specifically those synthesized using the critical 5-methylpiperidin-3-ol hydrochloride building block (CAS: 1909308-45-7)[1]—against legacy inhibitors. By deconstructing the structure-activity relationship (SAR), we demonstrate how subtle topological changes convert a standard inhibitor into a highly potent degrader[2].

Deconstructing the Pharmacophore: The Causality of the Motif

In early drug discovery, BCL6 inhibitors successfully disrupted the protein-protein interaction (PPI) between the BCL6 BTB domain and its corepressors. However, these legacy compounds (e.g., CCT369260) exhibited moderate cellular potency and required high systemic exposure[3].

The incorporation of the (3R,5S)-5-methylpiperidin-3-ol motif into the tricyclic quinolinone scaffold (yielding compounds like CCT373566) solved two critical mechanistic challenges[4]:

  • The 3-Hydroxyl Group (Affinity Driver): The polar hydroxyl group forms critical hydrogen bonds within the BTB domain pocket, drastically reducing the dissociation constant ( Kd​ ) and improving biochemical binding affinity by over 30-fold compared to unsubstituted piperidines[2].

  • The 5-Methyl Group (Degradation Driver): Mere binding is insufficient for degradation. The 5-methyl group alters the surface topology of the BCL6-ligand complex. This specific steric "bump" is an absolute requirement for the recruitment of an E3 ubiquitin ligase, effectively turning the molecule into a molecular glue[2].

Fig 1: Logical causality of the 5-methylpiperidin-3-ol motif in driving BCL6 degradation.

Benchmarking Data: Legacy Inhibitors vs. Next-Generation Degraders

To objectively evaluate the performance of the 5-methylpiperidin-3-ol motif, we benchmark the optimized degrader (CCT373566) against its legacy predecessor (CCT369260) and its non-degrading stereoisomer (CCT373567)[5].

CompoundPrimary MechanismPiperidine MotifBiochemical IC₅₀ (nM)Cellular DC₅₀ (nM)*Oral Bioavailability (F%)
CCT369260 Degrader (1st Gen)4,4-difluoro-3,5-dimethyl520.090.054%
CCT373566 Degrader (Next-Gen)(3R,5S)-5-methyl-3-hydroxy2.20.7>60%
CCT373567 Inhibitor Only(3S,5R)-5-methyl-3-hydroxy~2.5N/A (No degradation)N/A

*DC₅₀ (Degradation Concentration 50%) measured in SU-DHL-4 diffuse large B-cell lymphoma lines.

Key Insight: The data clearly shows that while both CCT373566 and CCT373567 possess the 3-hydroxyl group (yielding single-digit nM biochemical affinity), only the specific spatial orientation of the 5-methyl group in CCT373566 induces degradation (DC₅₀ = 0.7 nM)[6].

Experimental Methodologies: A Self-Validating System

To validate the dual functionality of the 5-methylpiperidin-3-ol motif, a two-tiered experimental workflow is required. Protocol A validates target engagement (affinity), while Protocol B confirms event-driven pharmacology (degradation).

Protocol A: TR-FRET Biochemical Binding Assay (Affinity Validation)

This assay measures the ability of the compound to disrupt the BCL6-corepressor interaction.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20, and 1 mM DTT.

  • Complex Formation: Incubate GST-tagged BCL6 BTB domain (10 nM final concentration) with a biotinylated corepressor peptide (e.g., BCOR, 20 nM).

  • Compound Dispensing: Using acoustic liquid handling (e.g., Echo 550), dispense test compounds in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate.

  • Detection: Add Europium-labeled anti-GST antibody (donor) and APC-labeled streptavidin (acceptor). Incubate for 60 minutes at room temperature.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Cellular Degradation Assay (Degradation Validation)

This protocol quantifies the proteasomal degradation of BCL6 in live cancer cells.

  • Cell Culture & Seeding: Cultivate SU-DHL-4 cells in RPMI-1640 supplemented with 10% FBS. Seed at a density of 1×106 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (0.1 nM to 1 µM) and incubate for 24 hours at 37°C.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Capillary Electrophoresis: Load 1 µg of total protein per capillary using an automated system (e.g., ProteinSimple WES). Probe with primary antibodies against BCL6 and GAPDH (internal loading control).

  • Data Processing: Normalize the BCL6 chemiluminescence signal to the GAPDH signal. Plot the normalized values against compound concentration to determine the DC₅₀ and Dmax​ (maximum degradation).

G Step1 1. Cell Culture (SU-DHL-4 Cells) Step2 2. Compound Dosing (0.1 nM - 1 μM, 24h) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Capillary Electrophoresis (BCL6 vs GAPDH Probing) Step3->Step4 Step5 5. DC50 & Dmax Calculation Step4->Step5

Fig 2: Standardized workflow for quantifying cellular BCL6 degradation kinetics.

Conclusion

Benchmarking legacy inhibitors against next-generation degraders reveals that the incorporation of the 5-methylpiperidin-3-ol motif is not merely a structural tweak, but a fundamental shift in pharmacological mechanism. By providing both the hydrogen-bonding network necessary for sub-nanomolar affinity and the precise surface topology required for E3 ligase recruitment, this building block represents the gold standard for developing molecular glues targeting the BCL6 BTB domain.

References

  • Bellenie, B. R., et al. (2022). "Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo." Journal of Medicinal Chemistry, 65(12), 8191-8207.[Link]

  • Bellenie, B. R., et al. (2020). "Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders." Journal of Medicinal Chemistry, 63(8), 4047-4068.[Link]

  • Bellenie, B. R., et al. (2023). "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones." Journal of Medicinal Chemistry, 66(8), 5855-5872.[Link]

Sources

Comparative

Inter-laboratory validation of 5-Methylpiperidin-3-ol hydrochloride analytical methods

An Inter-Laboratory Guide to the Validation of Analytical Methods for 5-Methylpiperidin-3-ol Hydrochloride This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the q...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Validation of Analytical Methods for 5-Methylpiperidin-3-ol Hydrochloride

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-Methylpiperidin-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to compare two distinct analytical techniques—a modern chromatographic method and a classic titrimetric method—to establish their suitability for intended use across different laboratory environments. By grounding our protocols in established regulatory standards and providing a transparent look at performance data, we aim to equip researchers, scientists, and drug development professionals with the tools to make informed decisions for method implementation and transfer.

The Imperative for Validated Analytical Methods

In pharmaceutical development and manufacturing, the purity and concentration of starting materials and intermediates like 5-Methylpiperidin-3-ol hydrochloride are critical determinants of final product quality and safety. An analytical method is not merely a procedure; it is a system of measurement that must be proven reliable. Method validation, therefore, is the process of demonstrating that an analytical procedure is suitable for its intended purpose[1].

An inter-laboratory study, or reproducibility study, is the ultimate test of a method's robustness. It assesses the precision of results obtained on identical samples at different laboratories, each with its unique analysts, equipment, and environmental conditions[2][3]. This guide is structured around a hypothetical inter-laboratory study designed to rigorously evaluate two common analytical approaches for amine hydrochlorides.

The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Guideline Q2(R2), which provides a harmonized approach to analytical method validation[4][5].

Design of the Inter-Laboratory Study

The study is designed to involve three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory receives identical batches of 5-Methylpiperidin-3-ol hydrochloride reference standard and three unique test lots of the material with varying, undisclosed purities. The core directive is for each lab to validate the provided analytical methods according to a shared protocol, assessing the key performance characteristics outlined in ICH guidelines[6][7][8].

dot

cluster_prep Phase 1: Preparation & Distribution cluster_exec Phase 2: Independent Laboratory Execution cluster_analysis Phase 3: Data Analysis & Comparison P1 Central Lab Prepares Homogeneous Test Lots P2 Reference Standard Certified P1->P2 P3 Validation Protocol Finalized (Based on ICH Q2) P2->P3 P4 Samples & Protocol Distributed to Labs A, B, C P3->P4 L1 Lab A Executes Validation Protocol P4->L1 L2 Lab B Executes Validation Protocol P4->L2 L3 Lab C Executes Validation Protocol P4->L3 D1 Data Submitted to Central Coordinator L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Repeatability, Reproducibility, Accuracy) D1->D2 D3 Method Performance Comparison D2->D3 D4 Final Validation Report D3->D4

Caption: Workflow of the Inter-Laboratory Validation Study.

Method Comparison: HPLC vs. Titration

We will compare two orthogonal methods for the assay of 5-Methylpiperidin-3-ol hydrochloride:

  • Method A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers high specificity, capable of separating the main component from potential impurities.

  • Method B: Argentometric Titration. This is a classic, cost-effective volumetric method that quantifies the hydrochloride salt content of the molecule[9].

Method A: Reverse-Phase HPLC Assay

The causality for selecting RP-HPLC lies in its ability to provide a specific measurement of the active compound, separating it from process impurities or degradation products. For a polar amine like 5-Methylpiperidin-3-ol, a C18 column is used with an acidic mobile phase containing an ion-pairing agent. The acidic pH protonates the secondary amine, ensuring its solubility in the mobile phase, while the ion-pairing agent (e.g., sodium dodecyl sulfate) dynamically modifies the stationary phase to enhance the retention of the positively charged analyte.

Experimental Protocol: HPLC
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium phosphate with 5 mM sodium dodecyl sulfate), adjusted to pH 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh approximately 25 mg of 5-Methylpiperidin-3-ol hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 0.5 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%[4].

  • Procedure: Inject the standard solution and sample solutions into the chromatograph, record the peak areas, and calculate the assay percentage.

dot

P1 Prepare Mobile Phase & Equilibrate System P2 Prepare Standard & Sample Solutions (0.5 mg/mL) P1->P2 SST System Suitability Test (SST) (5 Replicate Injections) Is RSD <= 2.0%? P2->SST A1 Inject Standard & Samples SST->A1 Yes A2 Acquire Chromatograms (UV at 210 nm) A1->A2 A3 Integrate Peak Areas A2->A3 C1 Calculate Assay % vs. Reference Standard A3->C1

Caption: Experimental Workflow for the RP-HPLC Method.

Inter-Laboratory Data Summary: HPLC Method
Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery) 99.5%100.8%99.1%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.45%0.62%0.55%≤ 2.0%
Precision (Reproducibility, %RSD) \multicolumn{3}{c}{1.15%}Method-dependent
Linearity (r²) 0.99950.99910.9996≥ 0.999
Specificity PassedPassedPassedNo interference at analyte RT
Robustness (%RSD after changes) 1.2%1.5%1.3%≤ 2.0%

Method B: Argentometric Titration

This method is a classic, reliable technique for quantifying halide salts[9]. It relies on the reaction between the chloride ions (from the hydrochloride) and silver ions from a standardized silver nitrate solution to form an insoluble silver chloride precipitate. The choice to use a potentiometric endpoint, determined by a silver electrode, is a critical design element that enhances the trustworthiness of the protocol by removing the subjectivity associated with visual indicators[10].

Experimental Protocol: Titration
  • Titrant Preparation: Prepare and standardize a 0.1 M solution of silver nitrate (AgNO₃) against a primary standard like sodium chloride. This standardization is a crucial self-validating step[11].

  • Sample Preparation: Accurately weigh approximately 150 mg of 5-Methylpiperidin-3-ol hydrochloride into a beaker. Dissolve in 50 mL of deionized water containing a small amount of nitric acid to prevent the precipitation of silver oxide.

  • Titration: Immerse a silver-sulfide ion-selective electrode and a reference electrode into the sample solution. Titrate with the standardized 0.1 M AgNO₃ solution.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the potential (mV) versus titrant volume (mL) curve.

  • Calculation: Calculate the assay percentage based on the volume of AgNO₃ consumed.

dot

P1 Prepare & Standardize 0.1 M AgNO3 Titrant P2 Accurately Weigh Sample & Dissolve in Water P1->P2 T1 Titrate with AgNO3 P2->T1 T2 Monitor Potential (mV) with Silver Electrode T1->T2 EP Determine Endpoint (Maximum Inflection) T2->EP C1 Calculate Assay % Based on Titrant Volume EP->C1

Sources

Safety & Regulatory Compliance

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